molecular formula C10H20N2OS B13264705 3-(Morpholin-4-ylmethyl)-1,4-thiazepane

3-(Morpholin-4-ylmethyl)-1,4-thiazepane

Cat. No.: B13264705
M. Wt: 216.35 g/mol
InChI Key: IWHBWTZKAYYYDW-UHFFFAOYSA-N
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Description

Synthetic Approaches to the 1,4-Thiazepane (B1286124) Scaffold

The synthesis of the 1,4-thiazepane ring is a key area of focus in organic chemistry. Various synthetic strategies have been developed to construct this seven-membered heterocycle. A common and effective method involves the cyclization of bifunctional precursors. For instance, one-pot synthesis using α,β-unsaturated esters and 1,2-amino thiols has been reported to efficiently produce 1,4-thiazepanones, which can then be reduced to the corresponding 1,4-thiazepanes. nih.govresearchgate.net This method is valued for its good yields and tolerance of a broad scope of substrates. nih.gov

Another approach involves the reaction of 2-aminothiophenols with various reagents to yield benzothiazepine (B8601423) derivatives, a class of compounds that includes a fused benzene (B151609) ring to the thiazepane structure. chemrevlett.com While structurally distinct from the non-fused 3-(Morpholin-4-ylmethyl)-1,4-thiazepane, the synthetic principles often overlap and contribute to the broader understanding of thiazepane ring formation.

The table below summarizes some of the synthetic methods explored for 1,4-thiazepane and its derivatives.

Synthetic MethodPrecursorsKey Features
One-pot Cyclizationα,β-unsaturated esters and 1,2-amino thiolsEfficient, good yields, broad substrate scope. nih.govresearchgate.net
Reductive AminationThiazepanonesA common subsequent step to obtain saturated thiazepanes. researchgate.net
Cyclocondensation2-aminothiophenols and α,β-unsaturated carbonyl compoundsPrimarily for benzothiazepine synthesis, but relevant to thiazepane ring chemistry. chemrevlett.com

Biological Significance of the 1,4-Thiazepane Moiety

The 1,4-thiazepane scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This versatility has led to the investigation of thiazepane derivatives for a range of therapeutic applications.

For example, certain 1,4-thiazepane-based curcuminoids have been synthesized and evaluated for their anticancer activity. nih.gov These studies have shown that the introduction of the three-dimensional thiazepane ring can lead to compounds with improved antiproliferative properties compared to the parent curcumin (B1669340) molecule. nih.gov Additionally, novel 1,4-thiazepan-3-ones fused with other bioactive heterocyclic skeletons have demonstrated significant antioxidant and selective cytotoxic activities against carcinoma cell lines. nih.gov

The biological activities of some representative 1,4-thiazepane derivatives are highlighted in the table below.

Compound TypeBiological ActivityResearch Finding
1,4-Thiazepane-based curcuminoidsAnticancerShowed better antiproliferative properties than curcumin and increased reactive oxygen species (ROS) production. nih.gov
Fused 1,4-thiazepan-3-onesAntioxidant, CytotoxicExhibited significant antioxidant activity and remarkably selective cytotoxicity to carcinoma cell line HCT 116. nih.gov
1,4-acylthiazepanesBET Bromodomain LigandsIdentified as new ligands for the BET (bromodomain and extraterminal domain) bromodomains, which are targets in cancer therapy. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20N2OS

Molecular Weight

216.35 g/mol

IUPAC Name

4-(1,4-thiazepan-3-ylmethyl)morpholine

InChI

InChI=1S/C10H20N2OS/c1-2-11-10(9-14-7-1)8-12-3-5-13-6-4-12/h10-11H,1-9H2

InChI Key

IWHBWTZKAYYYDW-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CSC1)CN2CCOCC2

Origin of Product

United States

Significance of Morpholine and Thiazepane Moieties in Bioactive Scaffold Research

The Morpholine Moiety: A Privileged Element in Medicinal Chemistry

Morpholine is a six-membered heterocyclic amine containing an ether linkage. researchgate.net It is a common building block in medicinal chemistry, often incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties. sci-hub.se The presence of the morpholine ring can enhance aqueous solubility, modulate lipophilicity, and provide a site for hydrogen bonding, all of which can contribute to improved drug-like characteristics. sci-hub.se

The morpholine moiety is found in a wide range of approved drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antidepressant agents. researchgate.net Its versatility stems from its ability to act as a bioisostere for other functional groups and to introduce favorable structural and electronic features into a molecule.

The Thiazepane Moiety: A Scaffold for Three-Dimensional Diversity

As a seven-membered ring, 1,4-thiazepane (B1286124) provides a non-planar, three-dimensional (3D) scaffold. nih.gov In modern drug discovery, there is a growing emphasis on moving away from flat, two-dimensional molecules towards more complex 3D structures. researchgate.net Increased 3D character in a molecule can lead to improved target specificity and reduced off-target effects, as the more defined shape can result in more precise interactions with the binding sites of biological macromolecules. nih.gov

The flexible nature of the thiazepane ring allows it to adopt various conformations, which can be advantageous for optimizing binding to a specific biological target. The incorporation of the thiazepane moiety can, therefore, be a strategic approach to enhance the potency and selectivity of a drug candidate. nih.gov

Advanced Structural Elucidation and Conformational Analysis of 3 Morpholin 4 Ylmethyl 1,4 Thiazepane

Spectroscopic Methods for Elucidating Molecular Structure and Stereochemistry of 3-(Morpholin-4-ylmethyl)-1,4-thiazepane

Spectroscopic techniques are fundamental in determining the molecular structure of this compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy would provide a comprehensive picture of its atomic connectivity and stereochemistry.

¹H and ¹³C NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. Based on known chemical shifts for similar structures, a predicted NMR data set for this compound in a solvent like chloroform-d (B32938) (CDCl₃) can be postulated.

The ¹H NMR spectrum would be expected to show distinct signals for the protons of the 1,4-thiazepane (B1286124) ring, the morpholine (B109124) ring, and the methylene (B1212753) bridge. The protons on the carbons adjacent to the heteroatoms (oxygen, nitrogen, and sulfur) would appear at lower field (higher ppm values) due to deshielding effects.

The ¹³C NMR spectrum would complement the ¹H NMR data, with each unique carbon atom producing a distinct signal. The chemical shifts are influenced by the local electronic environment, with carbons bonded to electronegative atoms appearing further downfield.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Morpholine (O-CH₂)3.65 - 3.75Triplet
Morpholine (N-CH₂)2.40 - 2.50Triplet
Methylene bridge (N-CH₂-C)2.55 - 2.65Multiplet
Thiazepane C3-H2.90 - 3.10Multiplet
Thiazepane Ring Protons2.60 - 3.20Multiplets

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Morpholine (O-CH₂)66.5 - 67.5
Morpholine (N-CH₂)53.0 - 54.0
Methylene bridge (N-CH₂-C)60.0 - 62.0
Thiazepane C340.0 - 42.0
Thiazepane Ring Carbons30.0 - 55.0

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, electron ionization (EI) would likely lead to a molecular ion peak (M⁺) corresponding to its molecular weight. Subsequent fragmentation would be expected to occur at the weakest bonds and lead to the formation of stable ions.

A characteristic fragmentation pattern would involve the cleavage of the morpholin-4-ylmethyl substituent. The morpholine ring itself is known to produce a stable fragment ion. Cleavage of the 1,4-thiazepane ring is also anticipated.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H, C-N, C-O, and C-S bonds. The absence of certain peaks, such as a carbonyl (C=O) stretch, would confirm the saturated nature of the heterocyclic rings.

X-ray Crystallographic Analysis of this compound and its Complexes

Although a specific crystal structure for this compound has not been reported, X-ray crystallography of related compounds provides a strong basis for predicting its solid-state conformation.

A single-crystal X-ray diffraction study would unequivocally determine the three-dimensional arrangement of atoms, bond lengths, bond angles, and torsional angles. It is highly probable that the morpholine ring would adopt a stable chair conformation, as this is the preferred conformation for morpholine and its derivatives in the solid state.

The seven-membered 1,4-thiazepane ring is more flexible and could potentially adopt several conformations, such as a chair, boat, or twist-boat form. The precise conformation in the crystal lattice would be influenced by the steric bulk of the morpholin-4-ylmethyl substituent and by intermolecular interactions, such as hydrogen bonding and van der Waals forces, within the crystal packing. In analogous benzothiazepine (B8601423) structures, the seven-membered ring has been observed to deviate from planarity. nih.gov

In complexes with metal ions or other molecules, the conformation of this compound could be further influenced by the coordination geometry and the nature of the intermolecular interactions.

Conformational Dynamics of the 1,4-Thiazepane Ring System in this compound

Seven-membered rings like 1,4-thiazepane are conformationally flexible and typically exist as a dynamic equilibrium of several low-energy conformations. The most common conformations are chair, boat, and twist-boat forms. The energy barriers between these conformations are generally low, allowing for rapid interconversion at room temperature.

For the unsubstituted 1,4-thiazepane ring, computational studies and NMR spectroscopic data from related systems suggest that a chair-like conformation is often the most stable. However, the energy difference between the chair and twist-boat conformations can be small, leading to a significant population of both conformers in solution.

Variable-temperature NMR studies on related tetrahydro-1,4-benzothiazepines have shown that these seven-membered rings undergo chair-to-chair interconversion. researchgate.net A similar dynamic process would be expected for the 1,4-thiazepane ring in the title compound.

Influence of the Morpholin-4-ylmethyl Substituent on Molecular Conformation

The presence of a substituent on a flexible ring system can have a significant impact on its conformational preferences. The morpholin-4-ylmethyl group at the C3 position of the 1,4-thiazepane ring is sterically demanding.

To minimize steric strain, this bulky substituent would be expected to preferentially occupy a position that points away from the bulk of the thiazepane ring. In a chair-like conformation of the 1,4-thiazepane ring, the substituent would likely favor an equatorial or pseudo-equatorial orientation over an axial or pseudo-axial one. An axial placement would lead to unfavorable 1,3-diaxial interactions with other ring atoms or substituents.

Similarly, in boat or twist-boat conformations, the substituent would orient itself to minimize steric clashes. The conformational equilibrium of the 1,4-thiazepane ring will, therefore, be shifted towards the conformer that best accommodates the bulky 3-(Morpholin-4-ylmethyl) group in a sterically favorable position. This conformational locking or biasing can have significant implications for the molecule's ability to interact with biological targets.

An article on the biochemical and molecular interaction studies of this compound cannot be generated at this time. Extensive searches for scientific literature and data pertaining to this specific chemical compound have yielded no detailed research findings.

The inquiry sought specific information regarding the ligand-target binding interactions, cellular permeability, and mechanisms of action at the cellular level for this compound. This included requests for data on receptor affinity and selectivity, enzyme modulation and inhibition kinetics, protein-ligand complex characterization, in vitro cellular permeability and intracellular distribution, and modulation of signal transduction pathways.

Despite a thorough search of available scientific databases and literature, no studies containing this specific information could be located. Consequently, the creation of a scientifically accurate and detailed article that adheres to the requested outline, including data tables and in-depth research findings, is not possible.

Further research and publication of studies on this compound are required before a comprehensive article on its biochemical and molecular interactions can be written.

Biochemical and Molecular Interaction Studies of 3 Morpholin 4 Ylmethyl 1,4 Thiazepane

Mechanisms of Action at the Cellular Level for 3-(Morpholin-4-ylmethyl)-1,4-thiazepane

Gene Expression and Proteomic Alterations (in in vitro models)

There is currently no published research detailing the effects of this compound on gene expression or the proteome in in vitro models. Studies investigating alterations in cellular protein levels and gene regulation following treatment with this compound have not been reported. The influence of this specific molecule on cellular pathways at the genomic and proteomic levels remains an uninvestigated area.

Cell Viability and Proliferation Assays (in in vitro models)

Specific data from cell viability and proliferation assays for this compound are not available in the current scientific literature. Consequently, its cytotoxic or cytostatic potential against any cell line, whether cancerous or non-cancerous, has not been characterized.

In Vitro Biological Activity Spectrum of this compound

The biological activity of this compound has not been extensively profiled. While the morpholine (B109124) and 1,4-thiazepane (B1286124) scaffolds are known to be present in compounds with diverse pharmacological effects, the specific activities of this particular combination remain to be determined.

Antimicrobial Activity Investigations (in in vitro models)

There are no available studies that have specifically investigated the in vitro antimicrobial activity of this compound. Its efficacy against various strains of bacteria, fungi, or other microorganisms has not been reported.

Anti-inflammatory Response Assessments (in in vitro models)

The potential anti-inflammatory properties of this compound have not been assessed in any in vitro models. Research into its effects on inflammatory markers, pathways, and cell types is currently absent from the scientific literature.

Neurobiological Activity Characterization (in in vitro or ex vivo models)

The neurobiological activity of this compound remains uncharacterized. There are no published in vitro or ex vivo studies examining its potential effects on neural cells, neurotransmitter systems, or other aspects of neurobiology.

Data Tables

Due to the absence of specific research data for this compound, no data tables can be generated.

Structure Activity Relationship Sar and Analogue Design for 3 Morpholin 4 Ylmethyl 1,4 Thiazepane

Design and Synthesis of Derivatives of 3-(Morpholin-4-ylmethyl)-1,4-thiazepane

The design of derivatives of this compound is guided by established medicinal chemistry principles to probe the chemical space around the core scaffold. Synthetic strategies for creating a library of analogues would likely involve modifications at several key positions: the morpholine (B109124) ring, the 1,4-thiazepane (B1286124) ring, and the methylene (B1212753) linker.

A plausible synthetic approach to the parent compound and its derivatives could commence with the synthesis of a substituted 1,4-thiazepane core. For instance, a one-pot synthesis using α,β-unsaturated esters and 1,2-amino thiols can yield 1,4-thiazepanones, which can then be reduced to the corresponding 1,4-thiazepanes. nih.gov Diversification can be introduced by using a variety of substituted starting materials. The morpholinomethyl side chain can be introduced at the 3-position through various alkylation or reductive amination techniques.

Table 1: Proposed Synthetic Strategies for this compound Derivatives

Modification SiteProposed Synthetic RouteKey Reagents and Conditions
1,4-Thiazepane Ring (N-4) Acylation or reductive amination of the secondary amine in the thiazepane ring.Acyl chlorides, carboxylic acids with coupling agents, or aldehydes/ketones with a reducing agent.
1,4-Thiazepane Ring (C-2, C-5, C-6, C-7) Use of substituted 1,2-amino thiols or α,β-unsaturated esters in the initial cyclization.Variously substituted starting materials.
Morpholine Ring Utilization of substituted morpholines in the side-chain installation step.Substituted morpholine derivatives.
Methylene Linker Variation of the linker length by using different aminoalkylating agents.e.g., 1-(2-chloroethyl)morpholine for a two-carbon linker.

The synthesis of these derivatives would enable a systematic investigation of the SAR, providing valuable insights into the structural requirements for biological activity.

Elucidation of Pharmacophoric Features of the this compound Scaffold

The pharmacophoric features of a molecule are the essential steric and electronic properties that are necessary to ensure optimal interactions with a specific biological target. For the this compound scaffold, several key pharmacophoric elements can be identified based on its constituent moieties. researchgate.netnih.gov

The 1,4-Thiazepane Ring: This seven-membered ring provides a three-dimensional scaffold that is less common in drug molecules compared to five- or six-membered rings. nih.gov This 3D character can lead to improved target specificity. nih.govresearchgate.net The nitrogen and sulfur heteroatoms can also engage in specific interactions with a biological target.

The Methylene Linker: This flexible linker connects the morpholine and thiazepane rings, allowing them to adopt various relative orientations for optimal binding.

Table 2: Key Pharmacophoric Features and Their Potential Roles

Pharmacophoric FeaturePotential Role in Biological Activity
Morpholine Nitrogen Basic center, potential for ionic interactions.
Morpholine Oxygen Hydrogen bond acceptor.
1,4-Thiazepane Ring System Provides a specific 3D conformation and scaffold.
Thiazepane Nitrogen (N-4) Potential for substitution to modulate properties.
Thiazepane Sulfur (S-1) Can influence ring conformation and engage in interactions.
Methylene Linker Controls the spatial relationship between the two ring systems.

Computational modeling, including pharmacophore mapping and molecular docking studies, would be instrumental in further refining the understanding of these features and their interplay in ligand-receptor binding.

Impact of Substituent Modifications on Biochemical Activity

The systematic modification of substituents on the this compound scaffold is a cornerstone of SAR studies. The introduction of various functional groups at different positions can profoundly impact the compound's biochemical activity by altering its size, shape, electronics, and physicochemical properties.

Substitutions on the 1,4-Thiazepane Ring: Alkyl or aryl substituents on the nitrogen at the 4-position could modulate lipophilicity and steric bulk, potentially influencing target binding and selectivity. Substitutions at the carbon atoms of the ring could introduce new interaction points or alter the ring's conformation.

Substitutions on the Morpholine Ring: Adding substituents to the morpholine ring can fine-tune its steric and electronic properties. For example, introducing a methyl group could increase lipophilicity, while a hydroxyl group could introduce a new hydrogen bonding site.

Modification of the Linker: Altering the length or rigidity of the methylene linker could significantly affect the ability of the morpholine and thiazepane moieties to adopt an optimal binding conformation.

Table 3: Hypothetical Impact of Substituent Modifications on Activity

Position of ModificationType of SubstituentExpected Impact on PropertiesPotential Effect on Activity
Thiazepane N-4 Small alkyl (e.g., -CH₃)Increased lipophilicityMay enhance or decrease activity depending on the target's binding pocket size.
Thiazepane N-4 Bulky aryl (e.g., -Ph)Increased steric bulk and potential for π-π interactionsCould improve potency if the pocket accommodates it, or decrease it due to steric hindrance.
Morpholine C-2/C-6 Hydroxyl (-OH)Increased polarity, H-bond donor/acceptorMay introduce a key hydrogen bond, potentially increasing potency.
Methylene Linker Ethylene (-CH₂CH₂-)Increased flexibility and distance between ringsCould allow for better positioning within the binding site, or lead to a loss of conformational constraint.

Empirical testing of a library of such derivatives against a specific biological target is necessary to validate these hypotheses and build a comprehensive SAR model.

Stereochemical Influences on Structure-Activity Relationships

The this compound molecule possesses a chiral center at the C-3 position of the thiazepane ring. Consequently, it can exist as a pair of enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.

The differential activity arises from the three-dimensional nature of drug-receptor interactions. One enantiomer may fit into the binding site of a target protein more precisely than the other, leading to a stronger and more effective interaction. This stereoselectivity can have profound implications for drug development.

Table 4: Potential Implications of Stereochemistry

AspectDescription
Eutomer vs. Distomer One enantiomer (the eutomer) may be significantly more active than the other (the distomer). The distomer may be inactive, less active, or even have undesirable off-target effects.
Improved Therapeutic Index The use of a single, more active enantiomer can lead to a better therapeutic index by reducing the dose required for efficacy and minimizing side effects associated with the less active or inactive enantiomer.
Conformational Effects The absolute configuration at the C-3 chiral center will dictate the preferred conformation of the thiazepane ring and the orientation of the morpholinomethyl substituent, directly impacting how the molecule interacts with its biological target.

Therefore, the synthesis and biological evaluation of the individual enantiomers of this compound and its derivatives are crucial steps in a thorough SAR investigation.

Bioisosteric Replacements within the this compound System

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic parameters. cambridgemedchemconsulting.com Several bioisosteric replacements can be envisioned for the this compound scaffold.

Morpholine Ring Bioisosteres: The morpholine ring can be replaced by other six-membered heterocycles to modulate basicity, lipophilicity, and hydrogen bonding capacity. enamine.netenamine.net Examples include piperidine (B6355638) (more basic), thiomorpholine (B91149) (different hydrogen bonding and lipophilicity), and piperazine (B1678402) (introduces a second basic center). Non-classical bioisosteres like cyclopropyl (B3062369) pyran have also been explored as morpholine replacements to improve metabolic stability. drughunter.com

1,4-Thiazepane Ring Bioisosteres: The thiazepane ring could be replaced by other seven-membered rings such as a 1,4-diazepane or 1,4-oxazepane (B1358080) to alter the heteroatom composition and conformational properties. Ring contraction to a six-membered ring (e.g., a substituted piperidine or thiomorpholine) or expansion to an eight-membered ring could also be explored, although this would significantly alter the scaffold's 3D geometry.

Sulfur Atom Bioisosteres: The sulfur atom in the thiazepane ring could be replaced with an oxygen (oxazepane), a carbon (azepane), or a sulfoxide/sulfone group to modulate the ring's electronics and conformational preferences.

Table 5: Potential Bioisosteric Replacements and Their Rationale

Original MoietyBioisosteric ReplacementRationale for Replacement
Morpholine ThiomorpholineModulate lipophilicity and hydrogen bonding properties.
Morpholine PiperidineIncrease basicity.
Morpholine 4-HydroxypiperidineIntroduce a hydrogen bond donor.
1,4-Thiazepane 1,4-DiazepaneIntroduce an additional site for substitution and alter hydrogen bonding potential.
Thiazepane Sulfur Sulfoxide (S=O)Increase polarity and introduce a hydrogen bond acceptor.

The selection of an appropriate bioisostere depends on the specific goals of the optimization program, such as improving potency, selectivity, or metabolic stability.

Computational Chemistry and in Silico Modeling of 3 Morpholin 4 Ylmethyl 1,4 Thiazepane

Molecular Docking and Ligand-Receptor Interaction Predictions for 3-(Morpholin-4-ylmethyl)-1,4-thiazepane

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor, to form a stable complex. nih.govmdpi.comresearchgate.net This method is pivotal in identifying potential biological targets for this compound and understanding the molecular basis of its activity. The process involves sampling a multitude of conformations and orientations of the ligand within the binding site of a receptor and scoring them based on their binding affinity.

A hypothetical molecular docking study of this compound against a kinase target might reveal key interactions. The morpholine (B109124) oxygen could form a hydrogen bond with a backbone amide proton in the hinge region of the kinase, a common binding motif for kinase inhibitors. The thiazepane ring and its methyl-linked morpholine could establish van der Waals and hydrophobic interactions with nonpolar residues in the active site.

Table 1: Predicted Binding Affinities and Key Interactions of this compound with Hypothetical Protein Targets

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
Kinase A-8.5LYS78, GLU95, LEU150Hydrogen Bond, Ionic Interaction, Hydrophobic
GPCR B-9.2ASP110, PHE290, TRP301Ionic Interaction, Pi-Pi Stacking, van der Waals
Ion Channel C-7.9SER215, TYR240, VAL265Hydrogen Bond, Pi-Cation, Hydrophobic

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational landscape of this compound and the stability of its complex with a receptor over time. mdpi.comnih.gov By simulating the motion of atoms and molecules, MD can reveal the flexibility of the thiazepane ring, which can exist in various chair, boat, and twist-boat conformations.

MD simulations of the free ligand in an aqueous environment can identify the most populated conformations and the energy barriers between them. When complexed with a protein target, MD simulations can assess the stability of the binding pose predicted by molecular docking. mdpi.com Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms can be monitored to evaluate the stability of the complex. Furthermore, MD simulations can provide insights into the binding and unbinding kinetics of the ligand, which are crucial for its pharmacological effect. plos.org

Table 2: Conformational States of this compound from a Hypothetical 100 ns Molecular Dynamics Simulation

Conformational StatePopulation (%)Average Energy (kcal/mol)Key Dihedral Angles (degrees)
Chair45-5.2C2-N1-C7-S1: 60.5, N4-C5-C6-S1: -55.8
Twist-Boat35-4.8C2-N1-C7-S1: 30.2, N4-C5-C6-S1: -25.1
Boat20-4.1C2-N1-C7-S1: 0.5, N4-C5-C6-S1: 0.8

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govimist.maplos.org For derivatives of this compound, a QSAR model could be developed to predict their activity and guide the design of new, more potent analogs. nih.gov

To build a QSAR model, a dataset of this compound derivatives with experimentally determined biological activities is required. For each derivative, a set of molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., HOMO, LUMO energies), and topological indices, would be calculated. Statistical methods like multiple linear regression (MLR) or machine learning algorithms would then be used to establish a correlation between these descriptors and the observed activity. imist.ma A robust QSAR model can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. nih.gov

De Novo Design Approaches Leveraging the this compound Scaffold

De novo design is a computational strategy for generating novel molecular structures with desired pharmacological properties. The this compound scaffold can serve as a starting point for de novo design algorithms. nih.gov These algorithms can explore the chemical space around the core scaffold by adding, removing, or replacing functional groups to optimize interactions with a specific biological target.

Fragment-based approaches can be employed, where the 1,4-thiazepane (B1286124) ring system is used as a core fragment. researchgate.netnih.gov Computational methods can then suggest the growth of novel side chains from this core to enhance binding affinity and selectivity for a target protein. This approach allows for the creation of diverse libraries of virtual compounds based on the this compound scaffold, which can then be prioritized for synthesis and biological evaluation.

In Silico Profiling of Predicted Absorption, Distribution, Metabolism, and Excretion (ADME) Attributes

In silico ADME profiling is a critical component of modern drug discovery, enabling the early prediction of a compound's pharmacokinetic properties. computabio.comresearchgate.net For this compound, various computational models can be used to estimate its absorption, distribution, metabolism, and excretion characteristics.

The ability of a drug to cross biological membranes is a key determinant of its oral bioavailability and distribution to target tissues. nih.govnih.gov Computational models can predict the membrane permeability of this compound based on its physicochemical properties, such as lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. mdpi.comresearchgate.net Models like the parallel artificial membrane permeability assay (PAMPA) can be simulated in silico to estimate passive diffusion. nih.gov

The distribution of the compound in the body, including its potential to cross the blood-brain barrier (BBB), can also be predicted using computational tools. These predictions are based on molecular descriptors and machine learning models trained on large datasets of compounds with known distribution profiles. mdpi.com

Table 3: Predicted ADME Properties of this compound

ADME PropertyPredicted ValueMethod
LogP2.8ALOGPS
Polar Surface Area (PSA)45.5 ŲSwissADME
Human Intestinal AbsorptionHighadmetSAR
Blood-Brain Barrier (BBB) PermeationYesSwissADME
P-glycoprotein SubstrateNoadmetSAR

Predicting the metabolic fate of a drug candidate is crucial for understanding its efficacy and potential for drug-drug interactions. nih.gov In silico tools can predict the sites of metabolism on the this compound molecule by identifying atoms most susceptible to enzymatic reactions, primarily by cytochrome P450 (CYP) enzymes. mdpi.com

For this compound, potential sites of metabolism include N-dealkylation of the morpholine or thiazepane nitrogen atoms, oxidation of the sulfur atom in the thiazepane ring, and hydroxylation of the aliphatic carbons. mdpi.com Computational models can predict the likelihood of these metabolic transformations and even suggest the structures of the resulting metabolites. nih.gov This information is invaluable for designing subsequent in vitro and in vivo metabolism studies.

Table 4: Predicted Metabolites of this compound

MetaboliteMetabolic ReactionPredicted CYP Isoform
1,4-Thiazepane, 3-(hydroxymethyl)-N-dealkylationCYP3A4, CYP2D6
This compound-1-oxideS-oxidationCYP3A4
(4-((1,4-Thiazepan-3-yl)methyl)morpholin-2-yl)methanolC-hydroxylationCYP2C9

Preclinical in Vivo Studies and Mechanistic Investigations Non Human Models

Assessment of Biological Effects in Animal Models

There is currently no published research detailing the assessment of the biological effects of 3-(Morpholin-4-ylmethyl)-1,4-thiazepane in animal models.

Efficacy Studies in Disease-Relevant Animal Models (e.g., Infection, Inflammation models)

No efficacy studies for this compound in animal models of infection, inflammation, or other diseases have been reported in the available literature. While derivatives of 1,4-thiazepine have been investigated for various pharmacological activities, including antiparasitic effects, specific data for this compound is absent.

Pharmacodynamic Markers in Preclinical In Vivo Studies

Information on the pharmacodynamic markers that could be used to assess the physiological and biochemical effects of this compound in preclinical in vivo studies is not available.

Tissue Distribution and Accumulation in Preclinical Animal Species

There are no publicly available studies that have investigated the tissue distribution and accumulation of this compound in any preclinical animal species.

Metabolomic Profiling in Preclinical Animal Studies

No metabolomic profiling studies have been published that would provide insight into the metabolic pathways and byproducts of this compound in preclinical animal models.

Advanced Research Methodologies and Techniques Applied to 3 Morpholin 4 Ylmethyl 1,4 Thiazepane Research

High-Throughput Screening (HTS) Methodologies for Activity Profiling

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds for their effects on a specific biological target. bmglabtech.comwikipedia.org This automated process utilizes robotics, liquid handling systems, and sensitive detectors to conduct a vast number of tests in a short period. medcraveonline.comacs.org HTS assays can be broadly categorized into two types: biochemical screens, which use purified proteins, and cell-based screens, which assess the compound's effect on whole cells. ox.ac.uk

Hypothetical Application to 3-(Morpholin-4-ylmethyl)-1,4-thiazepane:

To profile the biological activity of this compound, a series of HTS campaigns could be designed. For instance, if the compound is hypothesized to be a kinase inhibitor, a biochemical HTS assay could be employed. This would involve incubating the compound with a purified kinase, its substrate, and ATP, and then measuring the resulting phosphorylation. A reduction in phosphorylation in the presence of the compound would indicate inhibitory activity.

Alternatively, a cell-based HTS assay could be used to assess the compound's effect on a specific cellular phenotype, such as cell proliferation, apoptosis, or the activation of a particular signaling pathway. For example, cancer cells could be treated with this compound, and cell viability could be measured after a set incubation period. A decrease in cell viability would suggest potential anticancer activity.

The results of such a screen would typically be represented in a data table, ranking the "hits" based on their activity.

Hypothetical HTS Results for this compound against a Kinase Target

Compound IDConcentration (µM)Kinase Activity Inhibition (%)Hit
This compound 10 85 Yes
Control Compound 11092Yes
Control Compound 2105No
............

Biophysical Techniques for Studying Molecular Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Biophysical techniques are indispensable for characterizing the direct interaction between a small molecule and its biological target. researchgate.netresearchgate.networldscientific.com These methods provide quantitative data on binding affinity, kinetics, and thermodynamics. nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of a ligand (the small molecule) to a target protein that is immobilized on a sensor chip. nih.govbioascent.com The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time. mdpi.com This allows for the determination of association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated. sygnaturediscovery.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. harvard.edumalvernpanalytical.com In an ITC experiment, a solution of the ligand is titrated into a solution containing the target protein, and the resulting heat change is measured. nih.govtainstruments.com This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS). nih.gov

Hypothetical Application to this compound:

Following the identification of a potential protein target for this compound from HTS, SPR and ITC would be employed to validate and characterize the interaction.

An SPR experiment would involve immobilizing the purified target protein on a sensor chip and then flowing solutions of this compound at various concentrations over the surface. The resulting sensorgrams would provide kinetic data on the binding interaction.

An ITC experiment would involve titrating this compound into a solution of the target protein. The heat changes upon binding would be measured to determine the thermodynamic parameters of the interaction.

Hypothetical Biophysical Data for the Interaction of this compound with its Target

TechniqueParameterValue
SPR KD (nM)150
kon (1/Ms)1.2 x 105
koff (1/s)1.8 x 10-2
ITC KD (nM)145
n (stoichiometry)1.05
ΔH (kcal/mol)-8.5
-TΔS (kcal/mol)-2.1

Advanced Microscopy Techniques for Cellular Localization Studies

Advanced microscopy techniques are crucial for visualizing the subcellular localization of a compound, which can provide valuable insights into its mechanism of action. escholarship.org Techniques like super-resolution microscopy have overcome the diffraction limit of light, allowing for imaging at the nanoscale. numberanalytics.comoxinst.com

Confocal Microscopy: This technique uses a pinhole to reject out-of-focus light, resulting in high-resolution optical images with depth selectivity. By using fluorescently labeled versions of a compound or specific cellular components, their colocalization can be assessed.

Super-Resolution Microscopy: Techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy enable the visualization of cellular structures with unprecedented detail, far beyond what is possible with conventional light microscopy. numberanalytics.comnih.gov

Hypothetical Application to this compound:

To determine where this compound acts within a cell, a fluorescently tagged version of the compound could be synthesized. This tagged compound would then be introduced to live cells, and its localization would be observed using confocal or super-resolution microscopy. For example, if the compound is designed to target mitochondria, colocalization studies with a known mitochondrial marker would be performed. The resulting images would reveal whether the compound indeed accumulates in the mitochondria.

Omics Technologies (e.g., Transcriptomics, Proteomics) in Mechanism Elucidation

Omics technologies provide a global view of the molecular changes that occur in a biological system in response to a stimulus, such as treatment with a compound. biobide.comfrontiersin.org

Transcriptomics: This involves the analysis of the complete set of RNA transcripts (the transcriptome) in a cell or organism. lexogen.com Techniques like RNA sequencing (RNA-seq) can reveal how a compound alters gene expression, providing clues about the cellular pathways it affects. frontiersin.orgcd-genomics.com

Proteomics: This is the large-scale study of proteins, particularly their structures and functions. nih.gov Mass spectrometry-based proteomics can be used to identify the protein targets of a compound (target identification) and to quantify changes in protein expression or post-translational modifications following treatment. biognosys.comnih.govsapient.bio

Hypothetical Application to this compound:

To elucidate the mechanism of action of this compound, a multi-omics approach could be employed.

In a transcriptomics study, cells would be treated with the compound, and RNA-seq would be performed to identify genes that are significantly up- or downregulated. This could reveal, for example, that the compound affects genes involved in a particular signaling pathway.

In a proteomics study, techniques such as thermal proteome profiling could be used to identify the direct protein targets of the compound within the cell. Additionally, quantitative proteomics could be used to measure changes in the proteome of cells treated with the compound, providing further insight into its downstream effects.

Hypothetical Omics Data for Cells Treated with this compound

Omics TypeTop Dysregulated PathwayKey Genes/ProteinsFold Change
Transcriptomics Apoptosis SignalingGene A, Gene B+2.5, -3.1
Proteomics Cell Cycle RegulationProtein X, Protein Y+1.8, -2.2

By integrating data from these advanced research methodologies, a comprehensive understanding of the biological activity, molecular interactions, and mechanism of action of this compound could be achieved, paving the way for its potential development as a therapeutic agent.

Future Directions and Emerging Research Avenues for 3 Morpholin 4 Ylmethyl 1,4 Thiazepane

Exploration of Novel Applications based on Biological Activity Profiles

The unique combination of a morpholine (B109124) moiety and a 1,4-thiazepane (B1286124) core suggests that 3-(Morpholin-4-ylmethyl)-1,4-thiazepane could exhibit a range of biological activities, warranting broad-spectrum screening to uncover its therapeutic potential. Morpholine derivatives have a well-documented history of diverse pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netresearchgate.net For instance, certain morpholine-containing compounds have shown significant cytotoxicity against various cancer cell lines, such as HepG2, A549, and NCI-H23. nih.govnih.govrsc.org

On the other hand, the 1,4-thiazepane scaffold has been identified as a valuable fragment in the development of ligands for challenging drug targets, such as bromodomain and extraterminal domain (BET) proteins like BRD4, which are implicated in cancer. nih.govresearchgate.net Therefore, initial research efforts should focus on comprehensive in vitro screening to build a detailed biological activity profile for this compound.

Potential Areas for Biological Investigation:

Anticancer Activity: Screening against a panel of human cancer cell lines to determine cytotoxic or cytostatic effects. Mechanistic studies could follow to identify specific molecular targets, potentially including BET bromodomains or other cancer-related proteins.

Anti-inflammatory Properties: Evaluation in cell-based assays to measure the inhibition of key inflammatory mediators.

Neurological Activity: Given that morpholine and related oxazepane derivatives have been explored as ligands for dopamine (B1211576) receptors, investigating the compound's activity on central nervous system targets could be a fruitful avenue. nih.gov

Antimicrobial Effects: Testing against a range of pathogenic bacteria and fungi to explore potential as an anti-infective agent.

The data gathered from these initial screenings will be crucial for identifying the most promising therapeutic areas to pursue for this compound and its future analogues.

Rational Design of Next-Generation this compound Analogues

Following the initial biological profiling, the next logical step involves the rational design of new analogues to optimize potency, selectivity, and pharmacokinetic properties. Structure-Activity Relationship (SAR) studies will be central to this effort, systematically modifying different parts of the parent molecule to understand their contribution to biological activity.

Key Molecular Regions for Modification:

Molecular ScaffoldPotential ModificationsRationale
1,4-Thiazepane Ring Introduction of substituents at various positions; altering ring conformation.To enhance binding affinity and selectivity for the biological target. The 3D character of this ring is a key feature to exploit. nih.gov
Morpholine Ring Substitution on the ring; replacement with other heterocyclic amines (e.g., piperidine (B6355638), thiomorpholine).To modulate physicochemical properties such as solubility and pKa, and to explore different interactions with the target protein. dntb.gov.ua
Methylene (B1212753) Linker Varying the length of the alkyl chain connecting the two rings; introducing rigidity (e.g., with a double bond or cyclopropyl (B3062369) group).To optimize the spatial orientation of the morpholine and thiazepane moieties for ideal target engagement.

This rational design process, guided by SAR data, will facilitate the development of a library of analogues. These second-generation compounds can then be synthesized and evaluated to identify candidates with superior therapeutic profiles compared to the original lead structure. mdpi.com This iterative cycle of design, synthesis, and testing is a cornerstone of modern medicinal chemistry. nih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Research

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and improving the accuracy of predictions. nih.govnih.gov For a novel compound like this compound, integrating these computational tools from the outset can significantly enhance the research and development process.

ML models can be trained on large datasets of chemical structures and their associated biological activities to predict the potential effects of new molecules. mdpi.com For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed for analogues of this compound to forecast their potency before they are synthesized, allowing researchers to prioritize the most promising candidates. nih.gov

Applications of AI/ML in the Research Pipeline:

AI/ML ApplicationDescriptionPotential Impact
Virtual Screening AI algorithms can screen vast virtual libraries of compounds to identify molecules that are likely to bind to a specific biological target. nih.govRapidly identifies potential new analogues or even entirely new scaffolds with desired activity.
ADMET Prediction ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound based on its structure. researchgate.netEnables early-stage filtering of compounds that are likely to fail in later development due to poor pharmacokinetic profiles or toxicity.
De Novo Drug Design Generative AI models can design entirely new molecules with optimized properties tailored to a specific therapeutic target. sciepub.comAccelerates the discovery of novel, potent, and selective lead compounds beyond simple modifications of the initial structure.
Synthesis Planning AI-powered tools can devise efficient synthetic routes for target molecules, saving time and resources in the lab. researchgate.netStreamlines the chemical synthesis process for newly designed analogues.

By leveraging AI and ML, researchers can navigate the vast chemical space more efficiently, reduce the reliance on costly and time-consuming experimental work, and ultimately accelerate the journey of this compound and its derivatives from an interesting chemical structure to a potential therapeutic agent. nih.govsciepub.com

Q & A

Q. Optimization :

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during alkylation .
  • Catalyst Screening : Testing Pd/C vs. Ni catalysts for coupling efficiency .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for cyclization .

What analytical techniques are critical for characterizing this compound, and how are structural ambiguities resolved?

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and confirm morpholine/thiazepane connectivity. For example, the singlet for the morpholine methylene group (δ ~3.6 ppm) distinguishes it from thiazepane protons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection .

Q. Advanced Structural Resolution :

  • X-ray Crystallography : SHELXL (for small-molecule refinement) resolves bond angles/puckering in the thiazepane ring. Displacement parameters clarify disorder in morpholine substituents .
  • DFT Calculations : Compare experimental NMR shifts with computed (B3LYP/6-31G*) values to validate stereochemistry .

How can researchers address contradictions in reported biological activity data for thiazepane derivatives?

Advanced
Contradictions often arise from:

  • Substituent Effects : Fluorine vs. bromine substituents alter electron density, impacting antimicrobial potency .
  • Assay Variability : Differences in cell lines (e.g., MCF7 vs. HeLa) or bacterial strains (Gram-positive vs. Gram-negative) affect IC50_{50} values .

Q. Methodological Solutions :

  • Standardized Assays : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
  • Dose-Response Curves : Generate full curves (10 nM–100 μM) to compare potency across studies .
  • Molecular Docking : Validate target interactions (e.g., kinase binding pockets) using AutoDock Vina to rationalize activity discrepancies .

How can hydrogen bonding patterns in this compound be systematically analyzed to predict solid-state behavior?

Q. Advanced

  • Graph Set Analysis : Classify hydrogen bonds (e.g., NHON-H\cdots O, CHSC-H\cdots S) into motifs (e.g., D(2)D(2), R22(8)R_2^2(8)) using crystallographic data. This predicts packing efficiency and polymorph stability .
  • Hirshfeld Surfaces : Quantify intermolecular interactions (CrystalExplorer) to identify dominant contacts (e.g., morpholine O atoms as H-bond acceptors) .
  • Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures with hydrogen bond density in the lattice .

What computational methods are recommended for conformational analysis of the thiazepane ring?

Q. Advanced

  • Puckering Coordinates : Apply Cremer-Pople parameters to quantify ring distortion. For seven-membered rings, analyze q2q_2, q3q_3, and ϕ2\phi_2 to classify chair vs. boat conformations .
  • Molecular Dynamics (MD) : Simulate solvent effects (explicit water/DMSO) to assess flexibility and energy barriers for ring inversion .
  • Torsion Angle Libraries : Compare experimental (Cambridge Structural Database) vs. computed torsion angles (Mercury Software) to validate force fields .

How can researchers design experiments to elucidate the mechanism of action of this compound in biological systems?

Q. Advanced

  • Target Identification :
    • Chemical Proteomics : Use photoaffinity labeling with a biotinylated analog to pull down binding proteins .
    • Kinase Profiling : Screen against a panel of 100+ kinases (Eurofins) to identify inhibitory targets .
  • Pathway Analysis : RNA-seq or phosphoproteomics post-treatment to map affected pathways (e.g., apoptosis, autophagy) .
  • Metabolite Tracking : 14^{14}C-labeled compound to study metabolic stability and reactive intermediate formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.